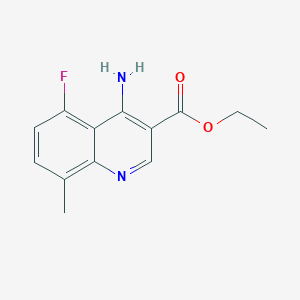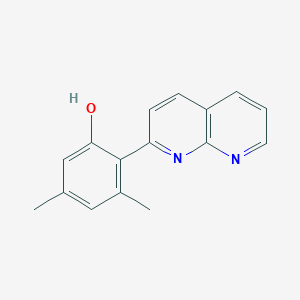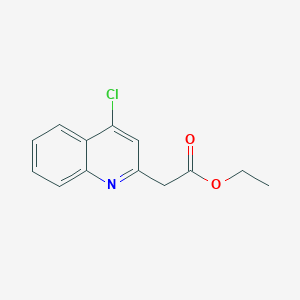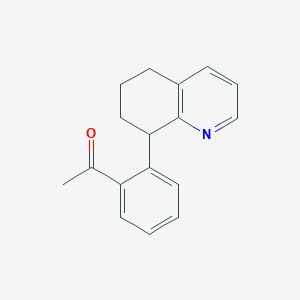![molecular formula C7H5BrClN3 B15066396 6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the imidazo[4,5-b]pyridine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by halogenation and methylation reactions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under phase transfer catalysis (PTC) conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Alkylation and Acylation Reactions: The nitrogen atoms in the imidazo[4,5-b]pyridine ring can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, and oxidizing or reducing agents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation, often involving solvents like DMF, dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives with different functional groups, which can be further explored for their biological activities.
Applications De Recherche Scientifique
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3H-imidazo[4,5-b]pyridine: Lacks the chlorine and methyl substituents, which may affect its biological activity and chemical reactivity.
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but without the chlorine atom, leading to different properties and applications.
Uniqueness
6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its electronic properties and reactivity. The methyl group adds further diversity to its chemical behavior, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H5BrClN3 |
|---|---|
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
6-bromo-5-chloro-2-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-3-10-5-2-4(8)6(9)12-7(5)11-3/h2H,1H3,(H,10,11,12) |
Clé InChI |
BDJXELIAQVKDFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=C(C=C2N1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


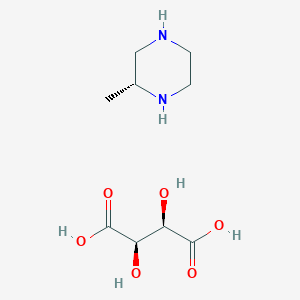

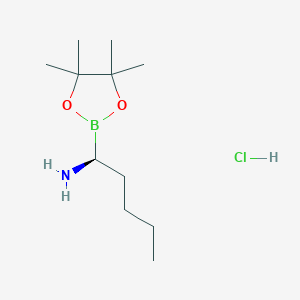


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
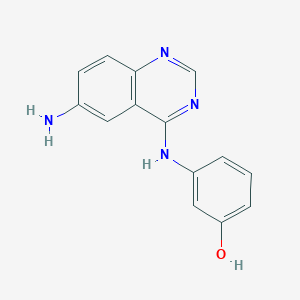
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)

